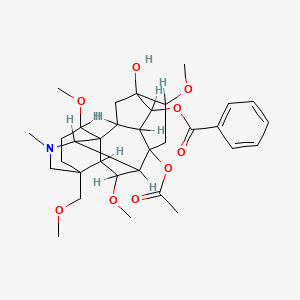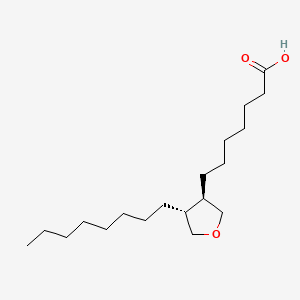
Perboric acid
Übersicht
Beschreibung
Perborsäure ist eine chemische Verbindung, die hauptsächlich in ihrer Salzform, Natriumperborat, vorkommt. Es ist eine Persäure mit der chemischen Formel BHO₃. Perborsäure ist für ihre vielfältigen Funktionen in industriellen Umgebungen bekannt, insbesondere als Oxidationsmittel. Sie wird häufig in Waschmitteln, Bleichpulvern und Körperpflegeprodukten eingesetzt .
Herstellungsmethoden
Perborsäure kann durch verschiedene Methoden synthetisiert werden. Ein üblicher Syntheseweg beinhaltet die Reaktion von Borsäure mit Wasserstoffperoxid in Gegenwart eines Stabilisators. Die Reaktionsbedingungen umfassen typischerweise eine kontrollierte Temperatur und einen pH-Wert, um die Bildung von Perborsäure zu gewährleisten. Industrielle Produktionsmethoden umfassen häufig die Verwendung von Natriumperborat, das durch Reaktion von Borax (Natriumtetraborat) mit Wasserstoffperoxid hergestellt wird .
Vorbereitungsmethoden
Perboric acid can be synthesized through various methods. One common synthetic route involves the reaction of boric acid with hydrogen peroxide in the presence of a stabilizer. The reaction conditions typically include a controlled temperature and pH to ensure the formation of this compound. Industrial production methods often involve the use of sodium perborate, which is produced by reacting borax (sodium tetraborate) with hydrogen peroxide .
Analyse Chemischer Reaktionen
Perborsäure unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Als Oxidationsmittel kann es Sulfide zu Sulfoxiden und Sulfonen oxidieren. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Essigsäure und Ethylenglykol. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise oxidierte Derivate der Ausgangsmaterialien .
Wissenschaftliche Forschungsanwendungen
Perborsäure hat zahlreiche wissenschaftliche Forschungsanwendungen in verschiedenen Bereichen:
Chemie: Sie wird als Oxidationsmittel in der organischen Synthese verwendet, insbesondere für die Oxidation von Sulfiden zu Sulfoxiden.
Biologie: In der Zahnmedizin wird Natriumperborat-Monohydrat zur Entfernung von Schleim, Schleim und anderen Sekreten verwendet, die mit gelegentlichen Geschwüren im Mund verbunden sind.
Medizin: Es wird als Desinfektionsmittel für medizinische Instrumente und als Salbe zum Schutz vor Giftefeu-Dermatitis verwendet.
Industrie: Perborsäure wird in Waschmitteln, Bleichpulvern und Körperpflegeprodukten als Oxidationsmittel verwendet
Wirkmechanismus
Perborsäure wirkt als Quelle für aktiven Sauerstoff. In Kontakt mit Wasser hydrolysiert es zu Wasserstoffperoxid und Borat. Das Wasserstoffperoxid oxidiert dann die Zellbestandteile umliegender Bakterien und tötet sie effektiv ab. Dieser Mechanismus macht Perborsäure zu einem wirksamen Antiseptikum und Desinfektionsmittel .
Wirkmechanismus
Perboric acid acts as a source of active oxygen. When it comes into contact with water, it hydrolyzes to form hydrogen peroxide and borate. The hydrogen peroxide then oxidizes the cellular components of surrounding bacteria, effectively killing them. This mechanism makes this compound an effective antiseptic and disinfectant .
Vergleich Mit ähnlichen Verbindungen
Perborsäure wird oft mit anderen Persäuren wie Peressigsäure und Wasserstoffperoxid verglichen. Während alle diese Verbindungen als Oxidationsmittel dienen, ist Perborsäure einzigartig in ihrer Stabilität und einfachen Handhabung. Natriumperborat, die Salzform der Perborsäure, wird besonders wegen seiner Stabilität und Wirksamkeit in verschiedenen Anwendungen geschätzt. Ähnliche Verbindungen umfassen:
Peressigsäure: Bekannt für seine starken oxidierenden Eigenschaften und die Verwendung in der Desinfektion.
Wasserstoffperoxid: Wird weit verbreitet als Desinfektionsmittel und Bleichmittel verwendet
Die einzigartige Kombination von Stabilität, Wirksamkeit und Vielseitigkeit von Perborsäure macht sie zu einer wertvollen Verbindung sowohl in der wissenschaftlichen Forschung als auch in industriellen Anwendungen.
Eigenschaften
IUPAC Name |
hydroperoxy(oxo)borane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BHO3/c2-1-4-3/h3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYVWSJAZONVQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(=O)OO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BHO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058602 | |
| Record name | Perboric acid (HBO3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
59.82 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
130-150 ºC but decomposes at 60 ºC | |
| Details | 'MSDS' | |
| Record name | Perboric acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13235 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Perboric acid acts as a source of active oxygen. In contact with water, perboric acid hydrolyzes to hydrogen and borate. As an antiseptic, the formation of hydrogen peroxide oxidizes the cellular components of the surrounding bacteria and kills them. | |
| Record name | Perboric acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13235 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
14034-78-7 | |
| Record name | Perboric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014034787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perboric acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13235 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Perboric acid (HBO3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PERBORIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HC4C3M1FO2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethanone, 1-[4-hydroxy-3-(3-methyl-2-butenyl)phenyl]-](/img/structure/B1219448.png)












